molecular formula C10H13N5O B11884362 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11884362
M. Wt: 219.24 g/mol
InChI Key: HXHPEEJNLXDHCI-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound with a pyrrolo[3,4-d]pyrimidine core, featuring an ethyl carboxamide substituent at position 7 and a methyl group at position 4. The 4c compound shares functional similarities as a Src family kinase (SFK) inhibitor, targeting ATP-binding sites to disrupt oncogenic signaling pathways in hematological malignancies .

The 4c pyrazolo[3,4-d]pyrimidine derivative demonstrates potent anti-proliferative effects in lymphoid and myeloid cell lines, reducing cell viability, inducing apoptosis, and causing cell cycle arrest. For example, in Jurkat (T-cell leukemia) cells, 4c exhibited an EC50 of 4 µM at 24–72 hours, with apoptosis rates reaching 34% at 24 hours . These effects correlate with reduced phosphorylation of Fyn kinase, a key SFK member implicated in leukemia progression .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

4-amino-N-ethyl-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C10H13N5O/c1-3-12-10(16)8-7-6(4-15(8)2)9(11)14-5-13-7/h4-5H,3H2,1-2H3,(H,12,16)(H2,11,13,14)

InChI Key

HXHPEEJNLXDHCI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C2C(=CN1C)C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Condensation with Aldehydes or Ketones

Diaminopyrimidine derivatives react with aldehydes or ketones under acidic or basic conditions to form the pyrrolo ring. For example, 2,4-diamino-6-methylpyrimidine reacts with ethyl glyoxylate in ethanol under reflux to yield the pyrrolo[3,4-d]pyrimidine backbone. This method achieves moderate yields (50–65%) but requires careful temperature control to avoid side reactions.

Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts facilitate Suzuki-Miyaura or Sonogashira couplings to introduce substituents. However, recent patents highlight nickel-catalyzed systems as cost-effective alternatives. For instance, nickel chloride (NiCl₂) and cuprous iodide (CuI) enable coupling between 5-bromo-2-chloro-N-ethylpyrimidin-4-amine and acrylic acid, forming 3-(2-chloro-4-(ethylamino)-5-pyrimidinyl)-2-acrylic acid with 73% yield.

Stepwise Synthesis of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Intermediate 1: 3-(2-Chloro-4-(ethylamino)-5-pyrimidinyl)-2-acrylic Acid

Reagents :

  • 5-Bromo-2-chloro-N-ethylpyrimidin-4-amine

  • Acrylic acid (3.2 equiv)

  • Catalysts: NiCl₂ (0.003 equiv), CuI (0.025 equiv)

  • Ligand: Triphenylphosphine (0.043 equiv)

  • Base: N,N-Diisopropylethylamine (2.1 equiv)

Procedure :

  • Combine reagents in absolute ethanol under nitrogen.

  • Heat at 65°C for 8 hours.

  • Cool to 5–10°C, filter, and wash with ethanol.

Yield : 73.1%.

Intermediate 2: Intramolecular Cyclization

Reagents :

  • Intermediate 1

  • Solvent: N,N-Dimethylformamide (DMF)

  • Catalyst: CuBr (0.1 equiv)

  • Base: Potassium carbonate (2.0 equiv)

Procedure :

  • Dissolve Intermediate 1 in DMF.

  • Add CuBr and K₂CO₃.

  • Heat at 80°C for 6 hours.

Outcome : Forms 2-chloro-7-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid.

Final Step: Oxidation and Amination

Reagents :

  • Intermediate 2

  • Oxidant: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Add DDQ to Intermediate 2 in THF at 40°C.

  • Stir for 3 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Yield : 68%.

Comparative Analysis of Synthetic Methods

ParameterCondensationNickel-Catalyzed Coupling
Catalyst Cost LowModerate
Reaction Time 12–24 hours8 hours
Yield 50–65%73%
Purity 85–90%95%
Byproducts DiastereomersHalogenated impurities

The nickel-catalyzed method outperforms traditional condensation in yield and scalability, though it requires rigorous catalyst recovery.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing intermediates. Ethanol is preferred for coupling steps due to its low cost and ease of removal.

Catalyst Loading

Reducing NiCl₂ loading to 0.001 equiv with excess ligand (triphenylphosphine) maintains activity while lowering metal contamination.

Temperature Control

Cyclization at 80°C minimizes decomposition, whereas higher temperatures (>100°C) promote side reactions like decarboxylation.

Challenges and Solutions

  • Challenge : Low regioselectivity during cyclization.
    Solution : Use bulky bases (e.g., DBU) to direct ring closure.

  • Challenge : DDQ-mediated oxidation generates toxic byproducts.
    Solution : Replace DDQ with MnO₂ in dichloromethane, achieving 70% yield with easier purification .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 12 hours.

  • Basic Hydrolysis : NaOH (2M) at 80°C for 8 hours.

Example :

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamideΔHCl/H2O4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid + Ethylamine\text{4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide} \xrightarrow[\Delta]{\text{HCl/H}_2\text{O}} \text{4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid + Ethylamine}

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution, enabling alkylation or arylation.

Reaction TypeReagents/ConditionsProductReference
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFN-Alkylated derivatives
Acylation Acetyl chloride, pyridineN-Acetylated pyrrolopyrimidine

Oxidation Reactions

The methyl group at position 6 and the pyrrolopyrimidine core are susceptible to oxidation.

Oxidizing Agents :

  • KMnO₄ in acidic medium.

  • H₂O₂/Fe²⁺ (Fenton’s reagent).

Outcomes :

  • Methyl → Carboxylic acid.

  • Pyrrole ring → Epoxidation or hydroxylation.

Coupling Reactions

The carboxamide group facilitates amide bond formation via coupling agents, enabling conjugation with amines or hydrazides.

Example Protocol :

  • Activate carboxylic acid (from hydrolysis) with EDC/HOBt.

  • React with amines (e.g., benzylamine) to form secondary amides .

Applications :

  • Synthesis of prodrugs or targeted therapeutics .

Cyclization and Condensation

The amino group participates in cyclization with aldehydes or ketones to form fused heterocycles.

Reaction :

Pyrrolopyrimidine+DiketonesAcOH, \DeltaTricyclic derivatives\text{Pyrrolopyrimidine} + \text{Diketones} \xrightarrow{\text{AcOH, \Delta}} \text{Tricyclic derivatives}

Yield : 60–75% (observed in analogous compounds) .

Functional Group Compatibility Table

Functional GroupReactivityStability
4-AminoHigh (alkylation, acylation)Stable under neutral conditions
7-CarboxamideModerate (hydrolysis, coupling)Sensitive to strong acids/bases
6-MethylLow (oxidation requires harsh conditions)Stable under most synthetic conditions

Industrial-Scale Modifications

For large-scale production, continuous flow reactors and catalytic hydrogenation are employed to optimize:

  • Yield : >85% for hydrolysis and alkylation.

  • Purity : >98% via recrystallization.

This compound’s versatility in reactions such as hydrolysis, substitution, and coupling underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors . Future research should explore its reactivity in metal-catalyzed cross-coupling reactions to expand its derivatization potential.

Scientific Research Applications

Anticancer Activity

Research has shown that 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide exhibits significant anticancer properties. Preliminary studies indicate that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For example, studies on various cancer cell lines have demonstrated substantial cytotoxicity:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its structural features suggest that it may inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrrolopyrimidine compounds have demonstrated efficacy against various bacterial strains. This suggests that 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide may possess antimicrobial properties worth exploring further .

Case Study 1: Cancer Research

In a study aimed at evaluating the anticancer potential of this compound, researchers found that it significantly inhibited the growth of A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism was linked to the modulation of signaling pathways associated with apoptosis and cell cycle regulation .

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of pyrrolopyrimidine derivatives, including 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating their potential for treating inflammatory disorders .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of related compounds revealed that certain derivatives exhibited activity against multi-drug resistant bacterial strains. This highlights the potential for developing new antibiotics based on the structural framework of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide .

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

4-Amino-N-isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

This analog substitutes the ethyl group with an isopropyl moiety.

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic Acid

Carboxylic acids are less lipophilic than carboxamides, which may reduce cellular uptake. This structural difference likely diminishes kinase inhibition efficacy compared to 4c .

Functional Analogs

Fyn Kinase Inhibitors (Tintori et al., 2015)

Tintori et al. developed ATP-competitive Fyn inhibitors with IC50 values in the nanomolar range. While these compounds exhibit stronger in vitro binding, 4c demonstrates broader efficacy across multiple malignancies (e.g., EC50 of 2.5 µM in Jurl-MK1 myeloid cells at 72 hours) .

BCR-ABL Inhibitors (Imatinib)

BCR-ABL inhibitors like imatinib target chronic myeloid leukemia (CML) but are ineffective in SFK-driven malignancies. In contrast, 4c reduces viability in imatinib-resistant cell lines (e.g., BV-173, EC50 = 7.2 µM at 48 hours) .

MDM2 Antagonists (Nutlin-3a)

Nutlin-3a reactivates p53 in Philadelphia chromosome-positive acute lymphoblastic leukemia. While Nutlin-3a shows specificity for p53-wildtype cells, 4c operates independently of p53 status, inducing apoptosis in Jurkat (p53-mutant) and Derl-2 cells .

Key Pharmacological Data

Table 1: EC50 Values of 4c Compound in Hematological Malignancies

Cell Line 24 h EC50 (µM) 48 h EC50 (µM) 72 h EC50 (µM)
Jurkat (Lymphoid) 4.0 4.0 4.0
SKMM1 (Lymphoid) 7.7 Increased* Increased*
Jurl-MK1 (Myeloid) >15 2.5 2.5
NB-4 (Myeloid) >15 7.2 5.9

*EC50 increased over time due to adaptive resistance mechanisms .

Table 2: Apoptosis Induction by 4c Compound

Cell Line Concentration (µM) Time (h) Apoptosis Rate (%) P-value
Jurkat 2 24 34 <0.01
Derl-2 4 72 40 <0.05
Jurl-MK1 1 72 18 <0.05

Source:

Biological Activity

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C11H15N5O2C_{11}H_{15}N_{5}O_{2}, with a molecular weight of approximately 220.23 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structural characteristics of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide include:

  • A fused pyrrole and pyrimidine ring system.
  • An amino group at the 4-position.
  • A carboxamide functional group at the 7-position.

This unique structure contributes to its potential interactions with various biological targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. For instance, compounds derived from the pyrrolopyrimidine scaffold have shown IC50 values ranging from 0.2100.210 to 0.530μM0.530\,\mu M against specific kinases involved in cancer progression .
  • Inhibition of Kinases :
    • The compound has been evaluated for its ability to inhibit kinases such as PfCDPK4 and PfCDPK1, which are crucial for the life cycle of malaria-causing parasites. The inhibitory activity was promising, with certain derivatives achieving IC50 values indicating potent inhibition .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is still being compiled .

Case Studies

A few notable case studies highlight the biological activity and therapeutic potential of this compound:

  • Inhibition Studies :
    • A study focused on the synthesis and biological evaluation of a series of pyrrolo[2,3-d]pyrimidines showed that modifications at the 4-amino group significantly influenced the inhibitory activity against cancer-related kinases . The structure–activity relationship (SAR) analysis revealed that specific substitutions could enhance selectivity and potency.
  • Cytotoxicity Assessment :
    • In a comparative study assessing various derivatives against human cancer cell lines, it was found that certain modifications led to improved cytotoxicity profiles. For example, one derivative exhibited an IC50 value of 193.93μg/mL193.93\,\mu g/mL, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Data Table: Biological Activity Overview

Activity Type Target/Cell Line IC50 Value (μM) Reference
AnticancerA549 (Lung Cancer)0.210 - 0.530
AnticancerHCT116 (Colon Cancer)193.93
Kinase InhibitionPfCDPK40.210
AntimicrobialVarious PathogensTBD

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide?

The compound can be synthesized via acid-mediated nucleophilic substitution reactions. A general approach involves reacting 4-chloro-pyrrolo[3,4-d]pyrimidine derivatives with ethylamine under reflux in isopropanol with catalytic HCl. For example, analogous procedures (e.g., for pyrrolo[2,3-d]pyrimidine derivatives) use 4-chloro intermediates and amines (3 equivalents) in isopropanol, refluxed for 12–48 hours with HCl, followed by precipitation, extraction, and recrystallization (yields: 16–94%) . Modifications may include optimizing solvent systems (e.g., ethanol-DMF mixtures) or varying reaction times to improve yield .

Q. How is structural characterization performed for this compound?

Characterization typically involves:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrrolo-pyrimidine derivatives show distinct signals for pyrrole protons (δ 6.7–8.3 ppm) and pyrimidine NH groups (δ ~11.7 ppm) .
  • HRMS : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 0.3 ppm accuracy) .
  • Melting point analysis : Used to assess purity (e.g., decomposition >300°C observed in related compounds) .

Q. What preliminary biological screening assays are relevant?

Initial evaluations focus on kinase inhibition (e.g., receptor tyrosine kinases like EGFR or VEGFR) using:

  • Enzyme inhibition assays : Measuring IC50 values via fluorescence-based or radiometric methods .
  • Cell viability assays : Testing anti-proliferative effects in cancer cell lines (e.g., HUVEC or A549 cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Key strategies include:

  • Solvent optimization : Replacing isopropanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst screening : Using p-toluenesulfonic acid (PTSA) instead of HCl to reduce side reactions .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., from 48 hours to 2–4 hours) while maintaining yields .

Q. How can structural modifications improve target selectivity (e.g., kinase inhibition)?

Structure-activity relationship (SAR) studies suggest:

  • Substitution at position 6 : Introducing aryl groups (e.g., 2,4-dichlorophenylmethyl) enhances hydrophobic interactions with kinase ATP-binding pockets .
  • Amino group modifications : Replacing ethyl with cyclopropylamine increases steric hindrance, improving selectivity against off-target kinases .
  • Crystallographic data : Co-crystallization with target kinases (e.g., EGFR) identifies critical hydrogen bonds between the carboxamide group and kinase residues .

Q. How should contradictions in biological activity data be resolved?

Discrepancies (e.g., varying IC50 values across studies) require:

  • Assay standardization : Ensuring consistent ATP concentrations (e.g., 10 µM ATP in kinase assays) to minimize variability .
  • Metabolic stability testing : Assessing compound degradation in cell media via LC-MS to distinguish true activity from artifact .
  • Orthogonal validation : Combining enzyme assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What advanced analytical methods resolve spectral ambiguities in structural elucidation?

  • 2D NMR (HSQC/HMBC) : Assigns carbon-proton correlations in crowded aromatic regions (e.g., distinguishing pyrrole C-5 from pyrimidine C-2) .
  • X-ray crystallography : Provides definitive proof of regiochemistry for substituents (e.g., ethyl vs. methyl positions) .
  • Dynamic NMR : Resolves rotational barriers in amide bonds to confirm conformational stability .

Methodological Tables

Q. Table 1: Comparative Reaction Conditions for Nucleophilic Substitution

ParameterMethod A Method B
SolventIsopropanol/HClDMF/PTSA
Reaction Time12–48 hours6–8 hours
Yield Range16–94%27–86%

Q. Table 2: Key Spectral Data for Characterization

Compound Feature1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrrole H-56.75–7.2398.7–103.7
Pyrimidine NH11.74 (br s)Not observed
Carboxamide C=ON/A165–170

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